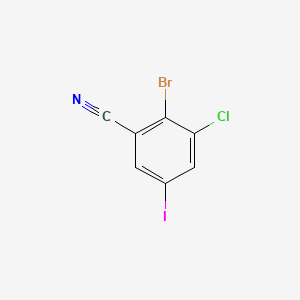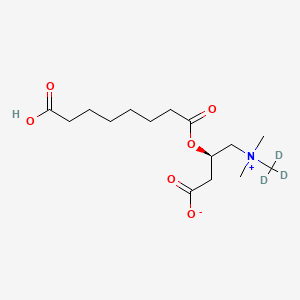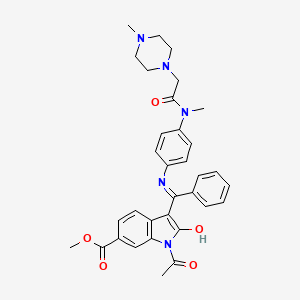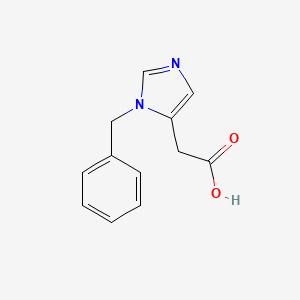
2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate is a complex organic compound that features a thiazole ring, an amino group, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with an appropriate acylating agent to introduce the acetate group. The hydroxyimino group can be introduced through the reaction of the intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pH control to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Shares the thiazole ring and amino group but lacks the hydroxyimino and acetate groups.
4-Thiazoleacetic Acid: Contains the thiazole ring and acetate group but lacks the amino and hydroxyimino groups.
Hydroxyimino Acetic Acid: Features the hydroxyimino and acetate groups but lacks the thiazole ring and amino group.
Uniqueness
2-Propen-1-yl 2-amino-alpha-(hydroxyimino)-4-thiazoleacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C8H9N3O3S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C8H9N3O3S/c1-2-3-14-7(12)6(11-13)5-4-15-8(9)10-5/h2,4,13H,1,3H2,(H2,9,10)/b11-6+ |
Clave InChI |
CWJQSWAYRVBMSU-IZZDOVSWSA-N |
SMILES isomérico |
C=CCOC(=O)/C(=N/O)/C1=CSC(=N1)N |
SMILES canónico |
C=CCOC(=O)C(=NO)C1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)

![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)



![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)

